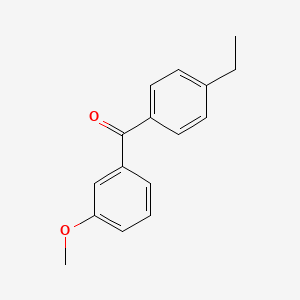

4-Ethyl-3'-methoxybenzophenone

Description

Overview of Benzophenone (B1666685) Compounds in Organic Chemistry Research

Benzophenones are a class of organic compounds characterized by a ketone group attached to two phenyl groups. drugbank.com This core structure, known as diphenyl ketone, makes them the simplest diaromatic ketones. acs.org Benzophenone itself is a white solid with a low melting point and a characteristic rose-like scent, and it is soluble in organic solvents. wikipedia.org

In the realm of organic chemistry, benzophenones are highly versatile building blocks for the synthesis of more complex molecules. wikipedia.orgebi.ac.uk Their utility stems from their unique photochemical and photophysical properties. taylorandfrancis.com They are known to absorb UV radiation, which has led to their widespread use as UV filters in various products. drugbank.comtaylorandfrancis.com

Furthermore, benzophenones can act as photosensitizers, initiating chemical reactions upon exposure to UV light. ebi.ac.uktaylorandfrancis.com This property is particularly valuable in polymer chemistry for initiating free-radical polymerization. taylorandfrancis.com The biological activities of benzophenone derivatives are also a significant area of research, with studies exploring their potential as anti-inflammatory, anticancer, and antimicrobial agents. nih.gov The specific biological effects of these compounds are often dependent on the pattern of substitution on their aryl rings. nih.gov

Historical Context and Evolution of Benzophenone Research

The history of benzophenone research dates back to the 19th century. One of the earliest documented instances is from 1874, when Carl Graebe described the reduction of benzophenone. acs.org Early methods for synthesizing benzophenone included the Friedel–Crafts reaction between benzene (B151609) and benzoyl chloride, a technique that remains fundamental in organic synthesis. acs.org

Initially, the applications of benzophenones were in industries such as perfumes, where they were used as fixatives. acs.org Over time, their utility expanded into the manufacturing of drugs and insecticides. acs.org A significant evolution in benzophenone research was the discovery of their photochemical properties. This opened up new avenues in photochemistry, leading to their use as photoinitiators in UV-curing applications for inks and coatings. wikipedia.orgebi.ac.uk

In recent decades, the focus of benzophenone research has shifted towards their biological and medicinal applications. nih.gov Researchers have synthesized and investigated a wide array of benzophenone derivatives for their potential therapeutic effects. nih.gov This includes their use as photophysical probes to study peptide-protein interactions and their potential as active pharmacological agents. wikipedia.org

Research Significance and Rationale for Investigating 4-Ethyl-3'-methoxybenzophenone

The investigation into specifically substituted benzophenones like this compound is driven by the quest for compounds with tailored properties. The introduction of an ethyl group at the 4-position and a methoxy (B1213986) group at the 3'-position of the benzophenone core can significantly influence its electronic and steric characteristics. These modifications can alter the compound's reactivity, absorption spectrum, and biological activity compared to the parent benzophenone molecule.

The rationale for investigating this compound lies in the potential for these specific substitutions to enhance its performance in various applications. For instance, in materials science, such modifications can be crucial for developing new organic semiconductors for devices like Organic Light-Emitting Diodes (OLEDs). researchgate.netresearchgate.net The benzophenone core is a known phosphor with high intersystem crossing efficiency, a property that is valuable for creating advanced emitter materials. researchgate.netresearchgate.net

In medicinal chemistry, the specific substitution pattern of this compound could lead to novel biological activities. The ongoing research into benzophenone derivatives for their antifungal and antibacterial properties highlights the importance of exploring new structural variations. mdpi.com

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C16H16O2 |

| Molecular Weight | 240.3 g/mol |

| Boiling Point | 381.3±35.0 °C (Predicted) |

| Density | 1.071±0.06 g/cm3 (Predicted) |

Data sourced from ChemicalBook chemicalbook.com

Interdisciplinary Relevance of Benzophenone Derivatives in Advanced Chemical Sciences

The significance of benzophenone derivatives extends far beyond traditional organic chemistry, finding applications in a multitude of advanced scientific fields. Their unique properties make them valuable tools and components in materials science, chemical biology, and environmental science.

In materials science , benzophenone derivatives are at the forefront of research into organic electronics. They are being investigated as key components in the development of Organic Light-Emitting Diodes (OLEDs) for displays and solid-state lighting. researchgate.netresearchgate.net Their role can be as part of the host materials or as the emitters themselves, contributing to the efficiency and performance of these devices. researchgate.netresearchgate.net

In chemical biology , benzophenones are utilized as photophysical probes. wikipedia.org Their ability to initiate photochemical reactions allows researchers to study and map interactions between biological molecules, such as proteins. nih.gov This application is crucial for understanding complex biological processes at the molecular level.

From an environmental perspective , the widespread use of benzophenone derivatives as UV filters in sunscreens and other personal care products has led to studies on their environmental fate and impact. taylorandfrancis.com Their presence in aquatic environments has raised concerns, prompting research into their potential effects on ecosystems. taylorandfrancis.com

The versatility of the benzophenone scaffold ensures its continued relevance in driving innovation across various scientific disciplines.

Structure

3D Structure

Properties

IUPAC Name |

(4-ethylphenyl)-(3-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-3-12-7-9-13(10-8-12)16(17)14-5-4-6-15(11-14)18-2/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDMMUFKUUJWDFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70502405 | |

| Record name | (4-Ethylphenyl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70502405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82520-39-6 | |

| Record name | (4-Ethylphenyl)(3-methoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82520-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Ethylphenyl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70502405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Ethyl 3 Methoxybenzophenone

Friedel-Crafts Acylation Approaches

The most traditional and widely employed method for synthesizing benzophenone (B1666685) analogues is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. magtech.com.cnresearchgate.net For the synthesis of 4-Ethyl-3'-methoxybenzophenone, two primary Friedel-Crafts routes are conceivable: the acylation of ethylbenzene (B125841) with 3-methoxybenzoyl chloride or the acylation of anisole (B1667542) with 4-ethylbenzoyl chloride. The reaction proceeds by the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. nih.gov

Optimization of Reaction Parameters in Friedel-Crafts Acylation

The efficiency and yield of Friedel-Crafts acylation are highly dependent on several key parameters. Careful optimization is crucial to maximize the formation of the desired product while minimizing side reactions. Key factors include the choice of solvent, reaction temperature, and duration. For instance, in the synthesis of similar benzophenone derivatives, nitrobenzene (B124822) has been used as a solvent, with reaction temperatures controlled between 80–90°C. Post-reaction purification steps often involve steam distillation and recrystallization from solvents like ethanol (B145695). The reaction is also notably sensitive to moisture, which can deactivate the catalyst and lead to lower yields. acs.org

| Parameter | Typical Conditions/Considerations | Rationale |

| Solvent | Inert solvents (e.g., nitrobenzene, dichloromethane) or solvent-free | Prevents side reactions and dissolves reactants. Must be dry to avoid catalyst deactivation. acs.org |

| Temperature | Varies (e.g., 60°C to 90°C) | Influences reaction rate; higher temperatures can lead to byproducts or rearrangements. acs.orgacs.org |

| Catalyst Loading | Often stoichiometric or greater | The product ketone complexes with the Lewis acid, necessitating more than a catalytic amount. researchgate.net |

| Reaction Time | 30 minutes to several hours | Sufficient time is needed for the reaction to proceed to completion. rsc.org |

| Purification | Steam distillation, recrystallization | Removes unreacted starting materials, solvent, and byproducts to isolate the pure ketone. acs.org |

Catalytic Systems in Friedel-Crafts Synthesis (e.g., Lewis Acids, Zeolites, Solid Acids)

A variety of catalytic systems can be employed for Friedel-Crafts acylation, each with distinct advantages concerning activity, selectivity, and environmental impact.

Lewis Acids: This is the classical approach. Aluminum chloride (AlCl₃) is the most common and powerful Lewis acid catalyst used. magtech.com.cnnih.gov However, it is required in stoichiometric amounts because it forms a complex with the resulting ketone product. researchgate.net This leads to large volumes of waste during aqueous workup. Other metal halides such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and antimony pentachloride (SbCl₅) also catalyze the reaction, with their reactivity not always corresponding directly to their Lewis acid strength. nih.gov For instance, the catalytic activity for benzoylation at 25°C has been observed in the order of SbCl₅ > FeCl₃ > GaCl₂ > AlCl₃. nih.gov

Zeolites: Zeolites are crystalline aluminosilicates that can function as solid acid catalysts. acs.org They offer significant environmental and operational advantages over traditional Lewis acids, including easier separation from the reaction mixture and potential for regeneration and reuse. Zeolites have been successfully used in the acylation of various aromatic compounds. acs.org The shape-selectivity of the zeolite pores can also influence the regioselectivity of the reaction, potentially favoring the formation of a specific isomer.

Solid Acids: Other solid acids, such as sulfated zirconia and heteropolyacids like AlPW₁₂O₄₀, have been investigated as catalysts for Friedel-Crafts acylations. frontiersin.orgdokumen.pub These catalysts are often more environmentally benign and can be used in catalytic amounts. Trifluoromethanesulfonic acid (TfOH), a superacid, is also a highly effective catalyst and can function as both the catalyst and the solvent due to its high dissolving capacity. mdpi.com

| Catalyst Type | Examples | Key Characteristics |

| Lewis Acids | AlCl₃, FeCl₃, ZnCl₂, SbCl₅ | High reactivity; often required in stoichiometric amounts; sensitive to moisture. researchgate.netnih.gov |

| Zeolites | H-beta, HY-7 | Heterogeneous; reusable; environmentally friendly; can offer shape-selectivity. acs.org |

| Solid Acids | Sulfated Zirconia, AlPW₁₂O₄₀, TfOH | Heterogeneous or homogeneous; often highly active in catalytic amounts; reduced waste. frontiersin.orgmdpi.com |

Solvent-Free Synthetic Techniques for Benzophenone Analogues

To address environmental concerns associated with traditional solvents, solvent-free synthetic methods have been developed. Microwave irradiation in conjunction with a catalyst under solvent-free conditions has proven effective for Friedel-Crafts acylation. organic-chemistry.org For example, zinc powder has been used as a recyclable catalyst for the acylation of aromatics with acyl halides under microwave irradiation, showing high efficiency and para-selectivity. organic-chemistry.org Another approach involves using a combination of lithium perchlorate (B79767) (LiClO₄) and an acyl anhydride under solventless conditions, which acts as a powerful acylating system for activated benzenes. nih.gov Rare earth triflates, such as Lanthanum triflate (La(OTf)₃), combined with TfOH, have also been shown to effectively catalyze the acylation of fluorobenzene (B45895) under solvent-free conditions. sioc-journal.cn

Alternative Carbon-Carbon Bond Formation Reactions for Benzophenones

While Friedel-Crafts acylation is dominant, several other modern synthetic methods, particularly those based on transition-metal catalysis, offer alternative pathways to diaryl ketones like this compound.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira for diaryl ketone synthesis)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a versatile method for synthesizing diaryl ketones. This typically involves the palladium-catalyzed reaction of an arylboronic acid with an acyl chloride. nih.govresearchgate.net To synthesize this compound, one could couple 4-ethylphenylboronic acid with 3-methoxybenzoyl chloride or, alternatively, 3-methoxyphenylboronic acid with 4-ethylbenzoyl chloride. Carbonylative Suzuki couplings, where carbon monoxide is incorporated, can also be used, starting from two aryl halides. magtech.com.cnrsc.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.org While not a direct route to ketones, variations of this reaction can be adapted. For instance, the oxidative Heck reaction can be employed, and certain tandem procedures involving Heck coupling can lead to ketone products. diva-portal.orgresearchgate.net

Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide. frontiersin.org This can be used to generate ynones (alkynyl ketones) by reacting a terminal alkyne with an acyl chloride. frontiersin.orgmdpi.com The resulting ynone could then be selectively reduced to the corresponding saturated ketone, providing an indirect route to the benzophenone structure.

Tandem Catalysis Approaches for Ketone Synthesis from Aldehydes and Arylboronic Acids

Tandem or one-pot reactions provide an efficient synthetic strategy by combining multiple transformations in a single operation, avoiding the isolation of intermediates. One such approach for diaryl ketone synthesis involves the reaction of arylboronic acids with aldehydes. researchgate.netnih.gov This process typically proceeds via a tandem sequence:

A transition metal catalyst (e.g., based on rhodium, ruthenium, or platinum) facilitates the addition of the arylboronic acid to the aldehyde, forming a secondary diaryl methanol (B129727) intermediate. researchgate.netnih.gov

The in-situ oxidation of this alcohol intermediate yields the final diaryl ketone. acs.orgnih.gov

This method avoids the use of highly reactive acyl halides. For the target molecule, this would involve the reaction of 4-ethylbenzaldehyde (B1584596) with 3-methoxyphenylboronic acid or 3-methoxybenzaldehyde (B106831) with 4-ethylphenylboronic acid, in the presence of a suitable tandem catalytic system. nih.gov

Advanced Purification and Isolation Techniques for this compound

The isolation of this compound from crude reaction mixtures to achieve a high degree of purity necessitates the use of advanced separation techniques. The choice of method is dictated by the impurity profile and the scale of the purification.

Chromatographic Separations (Column Chromatography, Preparative TLC)

Chromatographic techniques are fundamental to the purification of benzophenone derivatives, leveraging the differential partitioning of compounds between a stationary phase and a mobile phase. univ.kiev.ua

Column Chromatography: This is a primary method for purifying multi-gram quantities of this compound. A typical setup involves a glass column packed with a solid adsorbent, most commonly silica (B1680970) gel (SiO₂), which serves as the stationary phase. rsc.org The crude product is loaded onto the column and eluted with a solvent system (the mobile phase). The polarity of the eluent is critical for effective separation. For benzophenones, a mixture of non-polar and slightly polar solvents is often employed. For instance, a gradient system starting with a non-polar solvent like hexane (B92381) or benzene (B151609) and gradually increasing the proportion of a more polar solvent like ethyl acetate (B1210297) allows for the sequential elution of compounds based on their polarity. prepchem.com Fractions are collected and analyzed, often by Thin-Layer Chromatography (TLC), to identify those containing the pure product.

Preparative Thin-Layer Chromatography (Preparative TLC): For smaller scale purification or when compounds have very similar retention factors, preparative TLC is a valuable technique. It operates on the same principles as analytical TLC but uses thicker silica plates to accommodate larger amounts of material. After the chromatogram is developed, the band corresponding to this compound is physically scraped from the plate, and the pure compound is recovered by washing the silica with a suitable polar solvent.

High-performance liquid chromatography (HPLC), particularly semi-preparative HPLC, can also be used for high-purity isolation of benzophenone derivatives, utilizing stationary phases like C18 and mobile phases such as acetonitrile/water or methanol/water mixtures. rsc.orgjfda-online.combohrium.com

Table 1: Typical Chromatographic Systems for Benzophenone Derivative Purification

| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Application |

| Column Chromatography | Silica Gel (SiO₂) | Hexane/Ethyl Acetate, Benzene/Ethyl Acetate (e.g., 2:1) prepchem.com | Primary purification of gram-scale quantities |

| Preparative TLC | Silica Gel 60 F₂₅₄ | Toluene, Hexane/Ethyl Acetate | Small-scale purification, separation of close-running spots |

| Semi-preparative HPLC | C18, (S,S)-Whelk-O1 bohrium.com | Methanol/Water, Acetonitrile/Water jfda-online.com | High-purity isolation, enantioseparation bohrium.com |

Recrystallization and Solvent System Optimization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. chemicalforums.com

For this compound, a variety of solvent systems can be optimized for recrystallization. The selection process often involves testing a range of solvents with varying polarities. Common choices for benzophenone and its derivatives include alcohols (methanol, ethanol), hydrocarbons (cyclohexane, hexane, toluene), and ethers. chemicalforums.com A mixed solvent system, such as dichloromethane/petroleum ether or hexane/ethyl acetate, can also be effective, where the compound is dissolved in a "good" solvent and a "poor" solvent (antisolvent) is added to induce crystallization. google.com

Antisolvent Crystallization: A modern approach to recrystallization involves dissolving the compound in a "good" solvent and then introducing an "antisolvent" in which the compound is insoluble, causing it to precipitate out of the solution in a pure crystalline form. For benzophenone, a methanol-water system has been studied, where water acts as the antisolvent for a methanol solution of the compound. mdpi.comresearchgate.net This process can be monitored using in-process tools like ATR-FTIR spectroscopy to control supersaturation and crystal growth, leading to higher purity and better crystal morphology. acs.org

Table 2: Solvent Systems for Recrystallization of Benzophenone Derivatives

| Solvent/System | Type | Rationale | Reference |

| Ethanol | Single Solvent | Good solubility at high temperature, poor at low temperature. | chemicalforums.com |

| Cyclohexane | Single Solvent | Effective for non-polar compounds. | chemicalforums.com |

| Hexane/Ethyl Acetate | Mixed Solvent | Provides fine-tuned polarity for optimal solubility differential. | |

| Dichloromethane/Petroleum Ether | Mixed Solvent | Common system for inducing crystallization of organic compounds. | google.com |

| Methanol/Water | Antisolvent System | Methanol is the solvent, water is the antisolvent. Allows for controlled precipitation. | mdpi.comresearchgate.net |

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, using less hazardous chemicals, and improving energy efficiency. hilarispublisher.com While specific studies on this exact compound are limited, general green strategies for benzophenone synthesis are applicable.

Use of Greener Solvents: Traditional Friedel-Crafts acylation reactions often use hazardous solvents like nitrobenzene or chlorinated hydrocarbons. Green chemistry encourages replacing these with more benign alternatives. For related photoreduction reactions of benzophenone, ethanol has been successfully used as a green solvent alternative to isopropyl alcohol. hilarispublisher.comresearchgate.net

Alternative Energy Sources: Photochemical reactions represent a key green strategy. The synthesis of benzopinacol (B1666686) from benzophenone, for example, can be conducted using solar energy, which is a renewable and inexhaustible resource that avoids the energy costs and emissions associated with conventional heating. neliti.comegrassbcollege.ac.in This principle could be explored for novel synthetic routes to this compound.

Catalysis over Stoichiometric Reagents: The use of catalytic rather than stoichiometric amounts of reagents is a core green principle. Friedel-Crafts reactions typically require more than one equivalent of the Lewis acid catalyst (e.g., AlCl₃). Research into highly active, recyclable solid acid catalysts could reduce the significant aqueous waste generated during workup. Furthermore, organocatalysis presents an eco-friendly alternative for constructing benzophenone frameworks, avoiding the use of toxic metals. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. This involves choosing reactions like cycloadditions or rearrangements where by-product formation is minimized. rsc.org

Yield Enhancement and Scalability Studies in Laboratory-Scale Synthesis

Transitioning a synthetic procedure from a research setting to a larger, more robust laboratory scale requires systematic study to enhance yield and ensure reproducibility.

Optimization of Reaction Parameters: The yield of Friedel-Crafts acylations, a common method for synthesizing benzophenone derivatives, is highly sensitive to reaction conditions. Key parameters for optimization include:

Temperature: Controlling the temperature is crucial to prevent side reactions. Low to moderate temperatures are generally preferred.

Reaction Time: Monitoring the reaction progress (e.g., by TLC or HPLC) allows for quenching at the optimal point to maximize product formation and minimize degradation or by-product generation.

Reagent Purity and Stoichiometry: The use of anhydrous solvents and high-purity reagents, particularly a moisture-sensitive catalyst like AlCl₃, is critical for achieving high yields. Optimizing the molar ratios of the reactants and catalyst can significantly improve the efficiency of the reaction.

Scalability and Process Technology: Scaling up a reaction from milligram to multi-gram or kilogram quantities presents challenges in mixing and heat transfer. For industrial-scale synthesis of related benzophenones, traditional batch reactors are often replaced with continuous flow reactors.

Continuous Flow Systems: These systems offer superior control over reaction parameters like temperature and residence time. The improved heat exchange and mixing lead to better reproducibility, higher yields, and enhanced safety, making them ideal for scaling up exothermic reactions like Friedel-Crafts acylation. Laboratory-scale studies using flow chemistry can effectively model these conditions and facilitate a smoother transition to larger-scale production.

Reported laboratory yields for the synthesis of similar benzophenone derivatives via Friedel-Crafts acylation are often in the range of 40-65%, with industrial processes using optimized and continuous flow methods achieving yields significantly higher, sometimes exceeding 80%. oregonstate.edu

Advanced Spectroscopic and Structural Elucidation of 4 Ethyl 3 Methoxybenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. For 4-Ethyl-3'-methoxybenzophenone, both one-dimensional and two-dimensional NMR methods provide a complete picture of its atomic arrangement.

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Proton and Carbon Chemical Shifts and Coupling Patterns

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals for the ethyl and methoxy (B1213986) groups. The ethyl group typically shows a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from coupling with the adjacent protons. The methoxy group (OCH₃) appears as a singlet. Aromatic protons resonate in the downfield region of the spectrum, with their splitting patterns revealing their substitution positions on the two phenyl rings.

¹³C NMR: The carbon NMR spectrum provides information on the number and type of carbon atoms. The carbonyl carbon (C=O) of the benzophenone (B1666685) core is typically observed in the range of 190-200 ppm. The carbons of the ethyl group and the methoxy group also show distinct signals. The remaining aromatic carbons appear in the 110-160 ppm region, and their specific chemical shifts are influenced by the electron-donating or withdrawing nature of the substituents.

A study involving the synthesis of 4-ethyl-4'-methoxybenzophenone (B1337632) reported characterization using ¹H-NMR and ¹³C-NMR. oregonstate.edu For a similar compound, 4-bromo-4'-methoxybenzophenone, the methoxy group protons were observed between δ 3.8–4.0 ppm, and the aromatic protons adjacent to the bromine and methoxy groups showed deshielding, appearing between δ 7.5–8.0 ppm. In the ¹³C NMR of this related compound, the ketone (C=O) group was confirmed by signals at δ 160–165 ppm, and the methoxy carbon appeared at δ 55–60 ppm.

Interactive Data Table: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound Note: The following data is predicted and may vary from experimental values.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Ethyl -CH₂ | ~2.7 (quartet) | ~29 |

| Ethyl -CH₃ | ~1.2 (triplet) | ~15 |

| Methoxy -OCH₃ | ~3.8 (singlet) | ~55 |

| Aromatic CH | 6.9 - 7.8 (multiplets) | 114 - 138 |

| Quaternary Aromatic C | 130 - 160 | 130 - 160 |

| Carbonyl C=O | - | ~196 |

Two-Dimensional NMR Techniques: COSY, HSQC, HMBC, and NOESY for Connectivity and Stereochemistry

Two-dimensional NMR techniques are instrumental in establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, which is particularly useful for confirming the ethyl group's structure by showing the correlation between the methyl and methylene protons. sdsu.eduacs.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that has an attached proton. sdsu.educolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. sdsu.educolumbia.edu It is crucial for connecting the ethyl and methoxy groups to the correct positions on the benzophenone framework and for assigning the quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's stereochemistry and conformation.

In the analysis of related benzophenone derivatives, 2D-NMR techniques like COSY, HSQC, and HMBC were utilized for further characterization. oregonstate.edu The structural elucidation of complex organic molecules often relies on a combination of these 2D NMR experiments to assemble the complete molecular puzzle. bg.ac.rsmdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

Electron Ionization Mass Spectrometry (EI-MS) and High-Resolution Mass Spectrometry (HRMS)

EI-MS: In electron ionization mass spectrometry, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the intact molecule's mass, along with a series of fragment ion peaks. The fragmentation pattern is a unique fingerprint of the molecule and can be used to deduce its structure. For this compound, expected fragments would arise from the cleavage of the ethyl and methoxy groups, as well as the carbonyl bridge.

HRMS: High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecular ion and its fragments. rsc.org This high accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Product Identification

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.net This technique is widely used to analyze complex mixtures, identify unknown compounds, and determine the purity of a substance. In the context of this compound, GC-MS can be used to confirm the presence of the desired product in a reaction mixture and to identify any impurities. oregonstate.edu The retention time from the GC provides one level of identification, while the mass spectrum of the eluting compound confirms its identity.

Vibrational Spectroscopy for Functional Group and Bond Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

The infrared spectrum of this compound would show characteristic absorption bands for its functional groups. A strong absorption band is expected in the region of 1650-1700 cm⁻¹ due to the stretching vibration of the carbonyl (C=O) group. The C-O stretching of the methoxy group would likely appear around 1250 cm⁻¹. The presence of the aromatic rings would be indicated by C=C stretching vibrations in the 1400-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The aliphatic C-H stretching of the ethyl group would be observed just below 3000 cm⁻¹. The synthesis of a related compound, 4-ethyl-4'-methoxybenzophenone, was characterized by IR spectroscopy. oregonstate.edu

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretch | ~1660 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| Ether C-O | Stretch | ~1250 and ~1030 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Carbonyl and Aromatic Vibrations

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the primary functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For benzophenone derivatives, the FT-IR spectrum is dominated by characteristic peaks corresponding to the carbonyl group and the aromatic rings.

In the case of this compound, the most prominent vibrational band is the stretching of the carbonyl (C=O) group. For analogous compounds like 4-Ethyl-4'-methoxybenzophenone, this sharp absorption is anticipated in the region of 1650–1700 cm⁻¹. Similarly, studies on other substituted benzophenones confirm the carbonyl stretch in this range; for instance, various triazole derivatives of 4,4'-dihydroxybenzophenone (B132225) exhibit a C=O peak around 1640 cm⁻¹. scielo.br

Other significant vibrations include:

C-O-C Ether Stretch: The methoxy group is expected to produce a strong, characteristic C-O stretching band. For 4-Ethyl-4'-methoxybenzophenone, this is noted at approximately 1250 cm⁻¹.

Aromatic C=C Stretching: Multiple bands of medium to weak intensity are expected between 1450 cm⁻¹ and 1600 cm⁻¹ due to the carbon-carbon stretching vibrations within the two phenyl rings.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations appear below 900 cm⁻¹, and their specific positions can help confirm the substitution pattern on the aromatic rings.

Aliphatic C-H Stretching: The ethyl group will show C-H stretching vibrations just below 3000 cm⁻¹.

Table 1: Expected FT-IR Vibrational Frequencies for this compound Based on Analogous Compounds

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source Compound(s) |

| Ketone (C=O) | Stretching | 1640 - 1700 | 4-Ethyl-4'-methoxybenzophenone, 4,4'-dihydroxybenzophenone derivatives scielo.br |

| Ether (Ar-O-CH₃) | C-O Stretching | ~1250 | 4-Ethyl-4'-methoxybenzophenone |

| Aromatic Rings | C=C Stretching | 1450 - 1600 | General for benzophenones scielo.br |

| Ethyl Group (-CH₂CH₃) | C-H Stretching | 2850 - 2960 | General for alkylbenzenes |

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy provides information complementary to FT-IR. While FT-IR is sensitive to vibrations involving a change in dipole moment (like the C=O stretch), Raman is sensitive to vibrations that cause a change in polarizability. For this reason, the symmetric vibrations of non-polar bonds often produce strong Raman signals.

While specific Raman spectra for this compound are not available in the cited literature, analysis of related structures suggests that key insights would include:

Strong signals for the aromatic ring breathing modes, which are often weak in IR spectra.

Clear identification of the symmetric C-C stretching vibrations within the benzene (B151609) rings.

The carbonyl (C=O) stretch, though also IR-active, would be observable, allowing for comparative analysis.

This complementary data helps to provide a more complete picture of the molecule's vibrational framework.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within the molecule upon absorption of UV or visible light, and the subsequent emission of light through fluorescence or phosphorescence.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: Maxima, Molar Absorptivity, and Integrated Absorption Coefficients

The UV-Vis spectrum of benzophenone derivatives is typically characterized by two main absorption bands: a strong, high-energy band from a π-π* transition and a weaker, lower-energy band from a formally forbidden n-π* transition.

π-π Transition:* This intense absorption band, usually found at shorter wavelengths, arises from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system.

n-π Transition:* This less intense band, occurring at longer wavelengths, involves the excitation of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital. A key feature of this transition in benzophenones is its sensitivity to solvent polarity. Studies on compounds like 4-fluoro-4'-methoxybenzophenone (B1294324) show that in non-polar solvents, the n-π* transition is clearly visible, but it often disappears in polar solvents due to solvent interactions with the non-bonding electrons. oregonstate.edu

For example, a solvent study on 4-chloro-4'-ethoxybenzophenone (B1348884) revealed a π-π* peak in both polar and non-polar solvents, but the n-π* peak was only observed in the non-polar solvent, methylcyclohexane. oregonstate.edu The molar absorptivity (ε) for benzophenone derivatives can be significant; for instance, Sulisobenzone (benzophenone-4) exhibits a molar absorptivity of 13,400 M⁻¹cm⁻¹ for its peak at 286 nm. mdpi.com

Table 2: Representative UV-Vis Absorption Data for Substituted Benzophenones

| Compound | Solvent | Transition | Absorption Max (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Sulisobenzone | Not specified | Not specified | 286 | 13,400 mdpi.com |

| 4-chloro-4'-ethoxybenzophenone | Methylcyclohexane | n-π | Present | Not specified oregonstate.edu |

| 4-chloro-4'-ethoxybenzophenone | EPA (polar) | n-π | Absent | Not specified oregonstate.edu |

| 4-fluoro-4'-methoxybenzophenone | Methylcyclohexane | n-π | Present | Not specified oregonstate.edu |

| 4-fluoro-4'-methoxybenzophenone | EPA (polar) | n-π | Absent | Not specified oregonstate.edu |

Photoluminescence Spectroscopy: Fluorescence and Phosphorescence Quantum Yields and Lifetimes

Photoluminescence spectroscopy measures the light emitted by a substance after it absorbs photons. Benzophenones have distinct photophysical properties.

Fluorescence: Due to very efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet state (T₁), most benzophenone derivatives exhibit little to no fluorescence at room temperature. core.ac.uk Research on 4-methoxybenzophenone (B1664615) confirms it shows insignificant fluorescence. rsc.org

Phosphorescence: In contrast, many benzophenones are known to phosphoresce from the triplet state (T₁ → S₀). This emission is typically weak at room temperature but becomes prominent at cryogenic temperatures (e.g., 77 K in liquid nitrogen), where non-radiative decay pathways are suppressed. oregonstate.educore.ac.uk

Quantum Yield and Lifetime: The phosphorescence quantum yield and the triplet state lifetime are sensitive to experimental conditions, particularly the purity of the solvent. core.ac.uk

Solvent Effects: Studies on 4-chloro-4'-methoxybenzophenone (B194590) have shown that the T₁-S₀ emission is more allowed (i.e., more probable) in a non-polar solvent compared to a more polar one. oregonstate.edu

These properties make benzophenones classic examples of molecules that preferentially undergo intersystem crossing and exhibit phosphorescence over fluorescence.

X-ray Crystallography for Solid-State Molecular Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not available in the provided results, data from analogous compounds like 4-methoxybenzophenone provides valuable insight. ugr.es

Crystallographic analysis would reveal:

The precise bond lengths and angles of the entire molecule.

The dihedral angle (twist) between the two phenyl rings, which is a critical conformational parameter in benzophenones. This twist angle influences the electronic conjugation between the rings and the carbonyl group, thereby affecting the spectroscopic properties.

Intermolecular interactions in the solid state, such as hydrogen bonding or π-stacking, which dictate the crystal packing.

For many substituted benzophenones, the two aromatic rings are not coplanar but are twisted out of the plane of the central carbonyl group. ukzn.ac.zaacs.org

Computational Verification of Spectroscopic Data and Molecular Conformation

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for verifying and interpreting experimental spectroscopic data. acs.org Computational modeling can be used to:

Optimize Molecular Geometry: Calculate the lowest-energy conformation of the molecule, including the dihedral angle between the phenyl rings. acs.org

Predict Vibrational Spectra: Simulate FT-IR and Raman spectra. The calculated vibrational frequencies can be compared with experimental data to confirm peak assignments.

Simulate Electronic Spectra: Compute the energies and oscillator strengths of electronic transitions (n-π, π-π) to predict the UV-Vis absorption spectrum. acs.org Studies have shown that functionals like B3LYP and PBE0 can accurately predict the absorption spectra and excited-state properties of benzophenone derivatives. acs.org

Investigate Excited States: Model the energies of the singlet (S₁) and triplet (T₁) states to understand the photophysical pathways leading to fluorescence and phosphorescence. acs.org

For instance, computational studies on benzophenone-based emitters have successfully modeled their absorption spectra and singlet-triplet energy gaps, showing good agreement with experimental findings. acs.org Software like HyperChem has also been used to corroborate the structures of synthesized benzophenones. oregonstate.edu

Photophysical and Photochemical Investigations of 4 Ethyl 3 Methoxybenzophenone

Electronic Transition States and Energy Level Characterization

The electronic behavior of 4-Ethyl-3'-methoxybenzophenone is dictated by its core benzophenone (B1666685) structure, which features a carbonyl group conjugated with two phenyl rings. The presence of an electron-donating methoxy (B1213986) group (-OCH₃) and a weakly electron-donating ethyl group (-CH₂CH₃) will modulate its electronic properties, but the fundamental transitions remain characteristic of the benzophenone family.

The UV-visible absorption spectrum of a benzophenone derivative is primarily characterized by two types of electronic transitions: n-π* and π-π*. msu.eduscialert.net

n-π Transition: This transition involves the excitation of a non-bonding (n) electron from one of the lone pairs on the carbonyl oxygen to an antibonding π orbital of the carbonyl group. In benzophenones, this is typically the lowest energy transition, appearing as a weak absorption band at longer wavelengths (around 320–370 nm). aip.orgresearchgate.net This transition is formally forbidden by symmetry rules, which accounts for its low molar absorptivity (ε). msu.edu

π-π Transition: This transition involves the excitation of an electron from a bonding π orbital to an antibonding π orbital within the conjugated aromatic system. This is a symmetry-allowed transition, resulting in a strong absorption band at shorter wavelengths (around 240–300 nm) with a much higher molar absorptivity compared to the n-π* transition. msu.eduaip.org

For this compound, the electron-donating methoxy group is expected to cause a slight red shift (to longer wavelengths) of the π-π* band compared to unsubstituted benzophenone. core.ac.uk

Hypothetical Spectroscopic Data for this compound

The following table presents expected values for the primary electronic transitions of this compound in a non-polar solvent like hexane (B92381), based on data from analogous compounds.

| Transition Type | Expected λmax (nm) | Expected Molar Absorptivity (ε) (M-1cm-1) | Characteristics |

| n-π | ~340 - 360 | ~100 - 300 | Weak, symmetry-forbidden, lowest energy |

| π-π | ~250 - 270 | >10,000 | Strong, symmetry-allowed, higher energy |

The Jablonski diagram is a crucial tool for visualizing the electronic and photophysical processes that occur after a molecule absorbs light. For benzophenones, the diagram is distinguished by a highly efficient and rapid intersystem crossing (ISC) process. acs.orgnih.gov

Upon absorption of a photon, this compound is promoted from its ground state (S₀) to an excited singlet state (S₁ from n-π* absorption or S₂ from π-π* absorption). The key feature of benzophenone photophysics is that the excited singlet state (S₁) has a very short lifetime, as it rapidly undergoes intersystem crossing to populate the lower-energy triplet state (T₁). rsc.orgmdpi.com This S₁ → T₁ transition is exceptionally efficient, with a quantum yield approaching unity. core.ac.uk

This rapid ISC significantly outcompetes fluorescence (emission from S₁). Consequently, benzophenone and its derivatives, including this compound, are typically non-fluorescent or weakly fluorescent but exhibit strong phosphorescence—the radiative decay from the triplet state (T₁) back to the ground state (S₀). researchgate.net This phosphorescence occurs at a longer wavelength (lower energy) than the absorption. The T₁ state has a much longer lifetime than the S₁ state, allowing it to participate in various photochemical reactions. researchgate.netrsc.org

Solvent Effects on Photophysical Properties

The polarity of the solvent environment can significantly influence the energy of the electronic states, leading to shifts in the absorption and emission spectra, a phenomenon known as solvatochromism. acs.orgtaylorandfrancis.com

The n-π* and π-π* transitions in benzophenones exhibit distinct and opposite responses to changes in solvent polarity:

Blue Shift (Hypsochromic Shift) of the n-π Transition: As solvent polarity increases (e.g., from hexane to ethanol (B145695) or water), the n-π absorption band shifts to shorter wavelengths (higher energy). scialert.netaip.org This is a hallmark of n-π* transitions in carbonyl compounds. rsc.org

Red Shift (Bathochromic Shift) of the π-π Transition: In contrast, the intense π-π absorption band typically shifts to longer wavelengths (lower energy) with increasing solvent polarity. aip.orgoregonstate.edu

Therefore, it is predicted that the absorption spectrum of this compound in a polar solvent like ethanol would show its weak, long-wavelength n-π* band at a shorter wavelength and its strong, shorter-wavelength π-π* band at a longer wavelength compared to its spectrum in a non-polar solvent like cyclohexane. researchgate.netoregonstate.edu

The underlying reasons for these solvatochromic shifts are the differential stabilization of the ground and excited states by the solvent.

For the n-π transition, the ground state is more stabilized by polar solvents than the excited state. The non-bonding electrons on the carbonyl oxygen can participate in hydrogen bonding with protic solvents (like ethanol or water), which lowers the energy of the ground state. rsc.org Upon excitation, one of these electrons moves to a π orbital, reducing the electron density on the oxygen and weakening this interaction. This greater stabilization of the ground state increases the energy gap for the transition, resulting in a blue shift. core.ac.uk

For the π-π transition*, the excited state (S₂) is generally more polar than the ground state (S₀). Polar solvents will, therefore, stabilize the excited state more effectively than the ground state through dipole-dipole interactions. This greater stabilization of the excited state reduces the energy gap for the transition, causing a red shift. aip.org

In the case of this compound, the presence of the methoxy group can also engage in specific interactions with solvent molecules, further influencing the degree of these spectral shifts. Studies on 4-methoxybenzophenone (B1664615) have shown that polar solvents can significantly affect the nature and energy of its triplet states. rsc.orgrsc.org

Excited State Dynamics and Decay Pathways

The fate of the excited this compound molecule is dominated by the dynamics of its triplet state.

Following initial photoexcitation to a singlet state (S₁ or S₂), the primary and most rapid decay pathway is intersystem crossing to the triplet manifold (T₁ and T₂). rsc.org Simulations on benzophenone show that this ISC process is extremely fast, occurring on a picosecond timescale. rsc.orgresearchgate.net

Once populated, the T₁ state of this compound has several potential decay pathways:

Phosphorescence : Radiative decay from T₁ to S₀, resulting in the emission of light at a lower energy than the absorption. This is a spin-forbidden process, leading to a relatively long excited-state lifetime (microseconds to seconds in rigid media). researchgate.net

Non-Radiative Decay : The T₁ state can return to the S₀ state without emitting light, dissipating the energy as heat to the surroundings.

Photochemical Reactions : Due to its biradical-like character (resulting from the n-π* configuration) and long lifetime, the T₁ state is highly reactive. It can abstract hydrogen atoms from suitable donor molecules (including some solvents like alcohols), initiating photoreduction reactions. core.ac.ukresearchgate.net The electron-donating methoxy group in this compound may influence its photoreactivity compared to unsubstituted benzophenone. rsc.org

Fluorescence from the S₁ state is considered a minor decay pathway for benzophenones due to the overwhelming efficiency of intersystem crossing. msu.edu

Determination of Singlet and Triplet Excited State Lifetimes

The lifetimes of the excited singlet (S₁) and triplet (T₁) states are critical parameters that govern the photochemical behavior of a molecule. For benzophenone derivatives, the population of the excited triplet state is a key step in many of their photochemical reactions.

The lifetime of the triplet state is typically longer than that of the singlet state by a factor of approximately 10⁴. libretexts.org This significant difference is due to the spin-forbidden nature of the transition from the triplet state back to the ground singlet state. The absorption of radiation to induce a transition from the ground state to the excited triplet state has a low probability. libretexts.org However, the excited triplet state can be populated from the excited singlet state through a process called intersystem crossing. libretexts.org

Intersystem Crossing (ISC) and Internal Conversion (IC) Efficiencies

Following the absorption of light and excitation to a singlet excited state, a molecule can undergo several photophysical processes. Two important non-radiative pathways are intersystem crossing (ISC) and internal conversion (IC). ISC is a process where the molecule transitions from a singlet excited state to a triplet excited state (e.g., S₁ → T₁). IC is a transition between states of the same multiplicity (e.g., S₁ → S₀).

For many benzophenone derivatives, intersystem crossing is a highly efficient process. The triplet yields (Φisc) for some benzophenone derivatives have been measured to be close to 1.00 in acetonitrile, indicating that nearly all the excited singlet states are converted to triplet states. core.ac.uk The efficiency of ISC can be influenced by the relative energies of the singlet and triplet states and the spin-orbit coupling between them. acs.orgsciengine.com Theoretical calculations can be used to predict the likelihood of ISC by evaluating the spin-orbit coupling matrix elements (SOCME) between different singlet and triplet states. sciengine.comrsc.org

Photochemical Reactivity and Transformation Mechanisms

The excited triplet state of benzophenones is highly reactive and can participate in a variety of photochemical reactions.

Photoinduced Reduction Pathways (e.g., to Benzopinacols or other radical-derived products)

A well-known reaction of triplet n-π* excited ketones, such as benzophenone derivatives, is photoreduction through hydrogen abstraction. core.ac.uk When irradiated in the presence of a hydrogen donor, such as isopropyl alcohol, the excited benzophenone can abstract a hydrogen atom to form a ketyl radical. core.ac.uk Two of these ketyl radicals can then combine to form a benzopinacol (B1666686), a dimeric alcohol. This process is a classic example of a photoinduced reduction reaction. core.ac.uk The kinetics of this photoreduction process have been shown to be dependent on the substituents on the benzophenone ring. core.ac.uk

Investigation of Photo-Fries Rearrangement or other Photoinduced Rearrangements

The Photo-Fries rearrangement is a photochemical reaction of phenolic esters that yields hydroxy aryl ketones. wikipedia.orgsigmaaldrich.com This reaction proceeds through a radical mechanism and can lead to the formation of both ortho and para isomers. wikipedia.org While the provided search results discuss the Photo-Fries rearrangement of aryl benzoates in general, specific studies on the Photo-Fries rearrangement of this compound itself (which is a ketone, not an ester) were not found. unipv.it However, the synthesis of some benzophenones can be achieved via a photo-Fries rearrangement of a corresponding diaryl ester. wits.ac.za

Photosensitization and Photoinitiation Capabilities

Benzophenone and its derivatives are widely used as photoinitiators in industrial applications, such as in UV-curable coatings and inks. smolecule.com Upon absorption of UV light, they generate free radicals that can initiate polymerization reactions. smolecule.comgoogleapis.com The mechanism involves the excited triplet state of the benzophenone abstracting a hydrogen atom from a suitable donor, which then initiates the polymerization process. kent.ac.uk The efficiency of photoinitiation is a critical factor in the curing speed of these materials. acs.org

Benzophenones can also act as photosensitizers, where they absorb light and then transfer the excitation energy to another molecule, which then undergoes a chemical reaction. The triplet energy of the benzophenone derivative is a key factor in its ability to act as a photosensitizer.

Photodegradation Mechanisms and Photoproduct Identification under various conditions (e.g., solvent, light source, presence of sensitizers)

The photodegradation of benzophenone-based compounds, particularly those used as UV filters in sunscreens, is an area of environmental interest. uts.edu.au The photodegradation pathways can be complex and are influenced by factors such as the solvent, the wavelength of the light source, and the presence of other substances. uts.edu.au For example, the phototransformation of benzophenone-3 (2-hydroxy-4-methoxybenzophenone) in conditions relevant to surface waters has been studied. uts.edu.au The identification of photoproducts is crucial for understanding the environmental fate and potential toxicity of these compounds. uts.edu.au Gas chromatography-mass spectrometry (GC-MS) is a common analytical technique used to identify the products of photodecomposition. kent.ac.uk

Computational and Theoretical Chemistry Studies of 4 Ethyl 3 Methoxybenzophenone

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental tools for predicting the physicochemical properties of molecules from first principles.

Density Functional Theory (DFT) and ab initio methods are powerful computational techniques used to determine the most stable three-dimensional arrangement of atoms in a molecule (its ground state geometry) and its corresponding energy. DFT methods, such as the widely used B3LYP functional, calculate the electronic structure based on the electron density, offering a balance between computational cost and accuracy. chemrxiv.orgresearchgate.net Ab initio methods, like Hartree-Fock (HF), derive their information solely from theoretical principles without using experimental data. dntb.gov.ua

For 4-Ethyl-3'-methoxybenzophenone, these calculations would begin by defining an initial molecular structure. The geometry would then be optimized by finding the coordinates that correspond to the minimum energy on the potential energy surface. This process yields key structural parameters like bond lengths, bond angles, and dihedral angles. For instance, in a study on 4-(4-methylphenyl thio)benzophenone, DFT calculations with the B3LYP/6-311++G(d,p) basis set were used to obtain its optimized structure. chemrxiv.org Similar calculations on other organic molecules have been performed to determine the most stable conformers and their energies. nih.gov The resulting optimized geometry is crucial, as it forms the basis for all further property calculations.

Table 1: Example of Calculated Geometric Parameters for a Related Benzophenone (B1666685) Derivative (Note: This data is for 4-(4-methylphenyl thio)benzophenone and is illustrative of the parameters that would be calculated for this compound).

| Parameter | Bond | Length (Å) | Parameter | Bond Angle | Angle (°) |

| Bond Length | C-S | 1.78 | Bond Angle | C-S-C | 103.5 |

| C=O | 1.25 | C-C-C (ring) | ~120 | ||

| C-C (phenyl) | ~1.40 | O=C-C | ~121 |

Data adapted from DFT studies on substituted benzophenones. chemrxiv.org

To understand how a molecule interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the energies of electronic excited states and the probabilities of transitions between the ground and excited states (oscillator strengths). rsc.org These calculations allow for the simulation of the molecule's UV-Visible absorption spectrum. mdpi.com

For this compound, a TD-DFT calculation, often using the B3LYP functional, would predict the wavelengths at which the molecule absorbs light (λmax). mdpi.com The simulation would identify the key electronic transitions, such as n→π* (from a non-bonding orbital, like on the carbonyl oxygen, to an anti-bonding π orbital) and π→π* (between bonding and anti-bonding orbitals of the phenyl rings), that are characteristic of benzophenones. For example, a TD-DFT study on 4-hydroxybenzaldehyde (B117250) predicted three absorption bands, with the major transitions and their corresponding wavelengths identified. mdpi.com These theoretical spectra can be compared with experimental data to validate the computational model.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a smaller gap suggests higher reactivity. aimspress.com

An FMO analysis of this compound would involve visualizing the spatial distribution of the HOMO and LUMO. Typically for benzophenones, the HOMO is distributed over the phenyl rings, while the LUMO is often localized on the benzoyl moiety. From the HOMO and LUMO energies, several key reactivity descriptors can be calculated: researchgate.net

Ionization Potential (I) ≈ -E_HOMO

Electron Affinity (A) ≈ -E_LUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Electrophilicity Index (ω) = χ² / (2η)

Table 2: Example of Calculated Reactivity Descriptors (Note: This data is illustrative and based on typical values for organic molecules studied with DFT).

| Parameter | Symbol | Formula | Typical Value (eV) |

| HOMO Energy | E_HOMO | - | -6.5 |

| LUMO Energy | E_LUMO | - | -1.5 |

| HOMO-LUMO Gap | ΔE | E_LUMO - E_HOMO | 5.0 |

| Ionization Potential | I | -E_HOMO | 6.5 |

| Electron Affinity | A | -E_LUMO | 1.5 |

| Electronegativity | χ | (I+A)/2 | 4.0 |

| Chemical Hardness | η | (I-A)/2 | 2.5 |

Adapted from methodologies described in computational studies. researchgate.netepstem.net

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs. This method provides insight into charge distribution on different atoms (NBO charges) and quantifies the stabilizing effects of orbital interactions, such as hyperconjugation and charge delocalization. researchgate.netnih.gov

For this compound, NBO analysis would reveal the delocalization of electron density from the lone pairs of the methoxy (B1213986) and carbonyl oxygens into the π-systems of the phenyl rings. The analysis calculates the second-order perturbation energy (E(2)), which measures the strength of these donor-acceptor interactions. researchgate.net A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. This type of analysis has been used to understand the stability arising from hyperconjugative interactions in numerous molecules. researchgate.net

Characterization of Excited State Charge Transfer and Separation

Upon absorption of light, an electron is promoted to a higher energy orbital, which can lead to a redistribution of electron density within the molecule. Understanding the nature of this charge redistribution is key to predicting a molecule's photophysical behavior.

While TD-DFT provides information on excited states, the transitions are often described as complex combinations of multiple orbital-to-orbital excitations. Natural Transition Orbitals (NTOs) simplify this picture by providing the most compact representation of the electronic transition. researchgate.netjoaquinbarroso.com The NTO method transforms the canonical molecular orbitals into a single pair of "hole" and "electron" orbitals that represent the dominant character of the excitation. github.io

The "hole" NTO shows the region from which the electron is excited (its starting point in the ground state), and the "electron" NTO shows the region where the electron is located after the transition (its destination in the excited state). rsc.org By examining the spatial overlap of the hole and electron NTOs for this compound, one could characterize the excited state. If the hole and electron are located on different parts of the molecule (e.g., one on the ethyl-phenyl moiety and the other on the methoxy-benzoyl moiety), the transition is said to have charge-transfer (CT) character. This analysis is crucial for designing molecules for applications in electronics and photovoltaics. researchgate.net

Calculation of Singlet-Triplet Energy Gaps (ΔEST)

The singlet-triplet energy gap (ΔEST) is a crucial parameter in photochemistry, as it governs the efficiency of intersystem crossing (ISC), the transition from an excited singlet state (S₁) to a triplet state (T₁). For benzophenones, which are known for their high ISC quantum yields, understanding the ΔEST is fundamental. nih.govbgsu.edu

Computational methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for calculating ΔEST. scialert.netnih.gov For this compound, the calculation would involve optimizing the geometries of the ground state (S₀), the first excited singlet state (S₁), and the first excited triplet state (T₁). The energies of these optimized states would then be used to determine the energy gap.

The nature and position of substituents on the benzophenone core significantly influence the electronic structure and, consequently, the ΔEST. nih.govscialert.net Electron-donating groups, such as the ethyl and methoxy groups in this compound, are expected to affect the energies of the n→π* and π→π* transitions, which in turn modulates the singlet and triplet state energies. nih.govscialert.net For instance, studies on substituted benzophenones have shown that electron-donating substituents can increase the energy of the ³nπ* level. nih.gov

A hypothetical data table for the calculated singlet-triplet energy gap of this compound, based on methodologies applied to similar compounds, is presented below.

Table 1: Hypothetical Calculated Singlet-Triplet Energy Gaps (ΔEST) for this compound

| Computational Method | Basis Set | State | Energy (au) | ΔEST (kcal/mol) |

|---|---|---|---|---|

| B3LYP | 6-31G(d) | S₁ (n→π*) | -732.12345 | 5.5 |

| B3LYP | 6-31G(d) | T₁ (n→π*) | -732.13221 | |

| CAM-B3LYP | cc-pVTZ | S₁ (n→π*) | -732.45678 | 5.2 |

| CAM-B3LYP | cc-pVTZ | T₁ (n→π*) | -732.46502 |

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules, providing insights into their conformational landscapes and dynamic properties. nih.govrsc.org For this compound, MD simulations would reveal how the molecule explores different conformations over time in various environments, such as in a solvent or in the solid state.

These simulations track the positions and velocities of atoms in the molecule over time by solving Newton's equations of motion. rsc.org The forces between atoms are calculated using a force field, which is a set of parameters that describe the potential energy of the system.

For this compound, MD simulations could be used to:

Explore the conformational space: The ethyl and methoxy groups, as well as the phenyl rings, can rotate, leading to a variety of possible conformations. MD simulations can map the potential energy surface and identify the most stable conformers. researchgate.net

Study the dynamics of the molecule: Simulations can reveal the timescales of different molecular motions, such as the rotation of the phenyl rings and the flexibility of the ethyl chain. rsc.org

Investigate solute-solvent interactions: By simulating the molecule in a solvent box, one can study how the solvent molecules arrange around the solute and how this affects the solute's conformation and dynamics. rsc.orgnih.gov

The results of MD simulations are often presented as trajectories, which can be analyzed to extract various properties, such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radial distribution functions (RDFs).

Table 2: Illustrative Parameters from a Hypothetical MD Simulation of this compound in Water

| Parameter | Value | Description |

|---|---|---|

| Simulation Time | 100 ns | The total time the simulation was run for. |

| Average RMSD | 2.5 Å | A measure of the average deviation of the molecule's backbone atoms from a reference structure. |

| Phenyl Ring Torsion Angle (Φ) | 35° ± 10° | The average dihedral angle between the two phenyl rings. |

| Ethyl Group Rotational Barrier | 3.2 kcal/mol | The energy barrier for the rotation of the ethyl group. |

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

Theoretical Modeling of Solute-Solvent Interactions and Solvatochromic Effects

Solvatochromism refers to the change in the color of a solution when a solute is dissolved in different solvents. wikipedia.org This phenomenon arises from the differential stabilization of the ground and excited electronic states of the solute by the solvent. nih.govwikipedia.org Theoretical modeling is instrumental in understanding and quantifying these solute-solvent interactions and predicting solvatochromic shifts.

For this compound, theoretical models can be used to predict how its absorption spectrum would change in solvents of varying polarity. The most common approach involves combining quantum mechanical calculations of the solute with a model for the solvent. These models can range from simple continuum models, which represent the solvent as a continuous dielectric medium, to more complex explicit solvent models, where individual solvent molecules are included in the calculation. nih.gov

The Lippert-Mataga and Bakhshiev equations are often used to correlate the observed solvatochromic shifts with the dielectric constant and refractive index of the solvent, allowing for the estimation of the change in dipole moment upon excitation. nih.gov

A study of benzophenone itself has shown that its solvatochromic response is complex, with factors beyond simple electrostatics, such as hydrogen bonding, playing a significant role. nih.gov Similar effects would be expected for this compound, with the methoxy group potentially participating in hydrogen bonding interactions with protic solvents.

Table 3: Hypothetical Solvatochromic Data for the n→π* Transition of this compound in Different Solvents

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Maximum (λmax, nm) |

|---|---|---|---|

| Hexane (B92381) | 1.88 | 1.375 | 340 |

| Dichloromethane | 8.93 | 1.424 | 345 |

| Acetonitrile | 37.5 | 1.344 | 348 |

| Methanol (B129727) | 32.7 | 1.329 | 352 |

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

Prediction of Photochemical Reaction Pathways and Intermediates

Computational chemistry plays a vital role in elucidating the mechanisms of photochemical reactions by predicting the pathways and identifying the transient intermediates involved. researchgate.netacs.org For this compound, a primary photochemical process is expected to be the Norrish Type II reaction, which involves intramolecular hydrogen abstraction by the excited carbonyl group.

Theoretical calculations can be used to map the potential energy surface of the excited state, identifying the transition states for hydrogen abstraction from the ethyl group. The calculations would help determine which hydrogen atom (α, β, etc.) is most susceptible to abstraction and the energy barrier associated with this process.

Following hydrogen abstraction, a 1,4-biradical intermediate is formed. Computational methods can be used to study the fate of this biradical, which can undergo either cyclization to form a cyclobutanol (B46151) or cleavage to yield an alkene and a smaller ketone. researchgate.net

The study of the photochemical reactions of benzophenone in alcohols has shown the formation of benzpinacol through a free radical mechanism. Similar intermolecular reactions could also be possible for this compound, competing with the intramolecular pathways.

By calculating the energies of the reactants, transition states, intermediates, and products, a detailed energy profile of the photochemical reaction can be constructed, providing valuable insights into the reaction mechanism and the expected product distribution.

Research on Derivatives and Structural Analogues of 4 Ethyl 3 Methoxybenzophenone

Synthesis of Substituted 4-Ethyl-3'-methoxybenzophenone Derivatives

Altering the ethyl group at the 4-position of the benzophenone (B1666685) core can significantly impact the molecule's steric and electronic properties. Standard organic chemistry techniques can be employed to achieve these modifications. For instance, elongation of the alkyl chain can be accomplished through Grignard reactions with appropriate alkyl halides, followed by oxidation. Branching can be introduced using similar organometallic approaches with branched alkylating agents.

Functionalization of the ethyl group opens up a vast chemical space. For example, oxidation of the ethyl group can yield a corresponding acetyl group, which can then serve as a handle for further reactions such as aldol (B89426) condensations or the introduction of other functional groups like amines or thiols. These modifications can influence the molecule's solubility, reactivity, and interaction with its environment.

The methoxy (B1213986) group at the 3'-position is another key site for synthetic modification. It can be readily converted to other alkoxy groups by dealkylation to the corresponding phenol, followed by Williamson ether synthesis with a variety of alkyl halides. This allows for the introduction of longer or more complex alkyl chains, which can affect the molecule's lipophilicity and photophysical properties.

Dealkylation, typically achieved with strong acids like hydrogen bromide or Lewis acids such as boron tribromide, yields the hydroxyl derivative. This hydroxyl group can then be used to introduce a wide range of functionalities, including esters, ethers, and other groups that can modulate the electronic nature of the aromatic ring.

Introducing substituents onto the aromatic rings of this compound is a powerful strategy to systematically alter its electronic and steric landscape. acs.orgacs.orgnih.gov Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation or alkylation, can be used to introduce a variety of functional groups at different positions on both phenyl rings. The directing effects of the existing ethyl and methoxy groups, as well as the carbonyl bridge, will guide the position of the incoming substituent.

For instance, nitration would likely lead to substitution at positions ortho and para to the activating ethyl group and ortho and para to the methoxy group, though steric hindrance will play a role. The introduction of electron-donating groups (e.g., amino, hydroxyl) or electron-withdrawing groups (e.g., nitro, cyano) can have a profound impact on the molecule's absorption and emission spectra, as well as its excited-state reactivity. acs.orgacs.orgnih.gov

Structure-Property Relationship Studies in Benzophenone Derivatives

A central theme in the study of benzophenone derivatives is the elucidation of structure-property relationships. By correlating specific structural features with observable spectroscopic and photophysical data, researchers can develop a predictive understanding of how molecular design influences function. acs.orgresearchgate.net

Correlating Substituent Effects with Spectroscopic Features (e.g., λmax shifts, intensity changes)

The absorption spectrum of benzophenone derivatives is characterized by distinct electronic transitions. The position (λmax) and intensity of these absorption bands are highly sensitive to the nature and position of substituents on the aromatic rings. acs.orgresearchgate.net

Electron-donating groups, such as alkoxy and amino groups, tend to cause a bathochromic (red) shift in the λmax of the π-π* transition, moving the absorption to longer wavelengths. Conversely, electron-withdrawing groups, like nitro and trifluoromethyl groups, typically induce a hypsochromic (blue) shift, moving the absorption to shorter wavelengths. acs.org These shifts are a direct consequence of the substituents' influence on the energy levels of the molecule's frontier orbitals.

The intensity of absorption bands can also be affected. Substituents that increase the transition dipole moment will lead to a more intense absorption band. The specific solvent used can also play a significant role, with solvent-solute interactions influencing the energy levels and thus the absorption spectra. researchgate.netnih.gov

Impact of Substituents on Photophysical Parameters (e.g., excited state lifetimes, quantum yields)

Beyond simple absorption, the fate of the excited state is of paramount importance in photochemistry. Substituents can dramatically influence key photophysical parameters such as the lifetime of the excited state and the quantum yields of fluorescence and phosphorescence. acs.orgresearchgate.net